molecular formula C14H9ClF3NO2 B13862652 Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate

Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B13862652
M. Wt: 315.67 g/mol
InChI Key: PQFSTTMOEBADOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate is an organic compound that features a phenyl group attached to a carbamate moiety, which is further substituted with a 2-chloro-3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of phenyl chloroformate with 2-chloro-3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with different degrees of hydrogenation.

    Hydrolysis: Phenol and 2-chloro-3-(trifluoromethyl)aniline.

Scientific Research Applications

Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications .

Properties

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

IUPAC Name

phenyl N-[2-chloro-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C14H9ClF3NO2/c15-12-10(14(16,17)18)7-4-8-11(12)19-13(20)21-9-5-2-1-3-6-9/h1-8H,(H,19,20)

InChI Key

PQFSTTMOEBADOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.